molecular formula C11H7ClF6O3 B14063914 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Cat. No.: B14063914
M. Wt: 336.61 g/mol
InChI Key: XLSZCBJTNRUHGP-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups on a phenyl ring and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzene with chloropropanone under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups may enhance the compound’s lipophilicity and ability to penetrate biological membranes. The chloropropanone moiety can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with target proteins or enzymes.

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the combination of trifluoromethoxy groups and a chloropropanone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O3/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)9(4-6)21-11(16,17)18/h1-2,4H,3,5H2

InChI Key

XLSZCBJTNRUHGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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